molecular formula C14H15N5O2 B6450583 2-tert-butyl-N-(1,2-oxazol-3-yl)imidazo[1,2-b]pyridazine-6-carboxamide CAS No. 2549026-33-5

2-tert-butyl-N-(1,2-oxazol-3-yl)imidazo[1,2-b]pyridazine-6-carboxamide

Cat. No.: B6450583
CAS No.: 2549026-33-5
M. Wt: 285.30 g/mol
InChI Key: ZHNKSZKWOQPNBB-UHFFFAOYSA-N
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Description

2-tert-butyl-N-(1,2-oxazol-3-yl)imidazo[1,2-b]pyridazine-6-carboxamide is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of multiple functional groups, including a tert-butyl group, an oxazole ring, and an imidazo[1,2-b]pyridazine core, which contribute to its distinctive chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-tert-butyl-N-(1,2-oxazol-3-yl)imidazo[1,2-b]pyridazine-6-carboxamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the imidazo[1,2-b]pyridazine core, which can be achieved through the cyclization of appropriate precursors under acidic or basic conditions. The tert-butyl group is introduced via alkylation reactions, often using tert-butyl halides in the presence of a strong base like sodium hydride or potassium tert-butoxide.

The oxazole ring is usually formed through cyclization reactions involving nitriles and α-haloketones under basic conditions. The final step involves the coupling of the oxazole derivative with the imidazo[1,2-b]pyridazine core, typically using amide bond formation reactions facilitated by coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of robust purification techniques such as crystallization and chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-tert-butyl-N-(1,2-oxazol-3-yl)imidazo[1,2-b]pyridazine-6-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and the reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution, and nucleophiles like amines or thiols for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

2-tert-butyl-N-(1,2-oxazol-3-yl)imidazo[1,2-b]pyridazine-6-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials and as a catalyst in organic synthesis.

Mechanism of Action

The mechanism of action of 2-tert-butyl-N-(1,2-oxazol-3-yl)imidazo[1,2-b]pyridazine-6-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets with high affinity, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of protein-protein interactions, or modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-tert-butyl-N-(1,2-oxazol-3-yl)imidazo[1,2-b]pyridazine-6-carboxylate
  • 2-tert-butyl-N-(1,2-thiazol-3-yl)imidazo[1,2-b]pyridazine-6-carboxamide
  • 2-tert-butyl-N-(1,2-oxazol-3-yl)imidazo[1,2-b]pyrimidine-6-carboxamide

Uniqueness

Compared to similar compounds, 2-tert-butyl-N-(1,2-oxazol-3-yl)imidazo[1,2-b]pyridazine-6-carboxamide stands out due to its specific combination of functional groups, which confer unique chemical reactivity and biological activity. Its tert-butyl group provides steric hindrance, affecting its binding properties and stability, while the oxazole and imidazo[1,2-b]pyridazine rings contribute to its electronic properties and potential interactions with biological targets.

Properties

IUPAC Name

2-tert-butyl-N-(1,2-oxazol-3-yl)imidazo[1,2-b]pyridazine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N5O2/c1-14(2,3)10-8-19-12(15-10)5-4-9(17-19)13(20)16-11-6-7-21-18-11/h4-8H,1-3H3,(H,16,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHNKSZKWOQPNBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CN2C(=N1)C=CC(=N2)C(=O)NC3=NOC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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